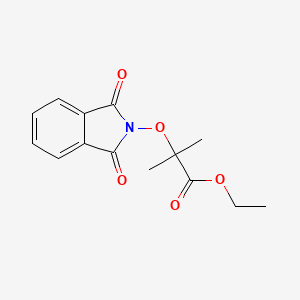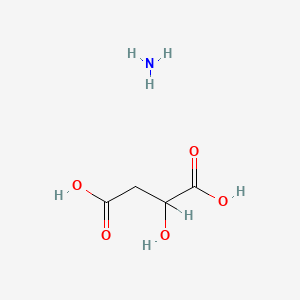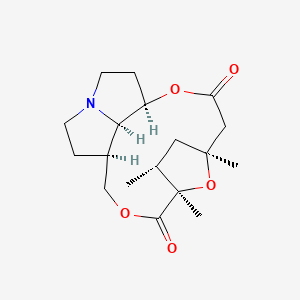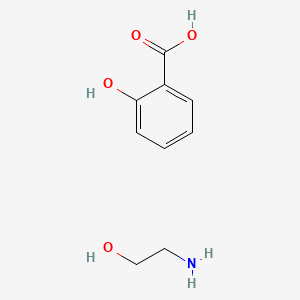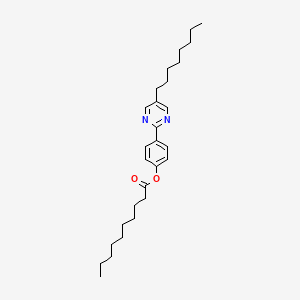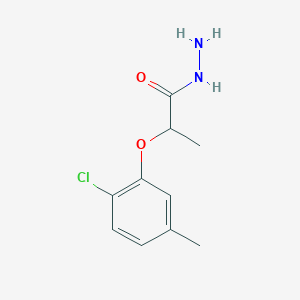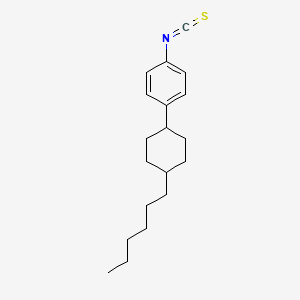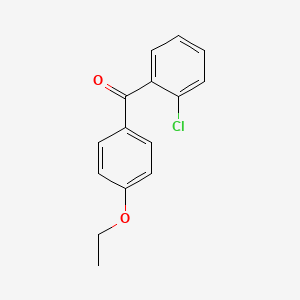
Rhodium(ii)hexanoate dimer
Übersicht
Beschreibung
Rhodium(ii)hexanoate dimer is a compound with the linear formula [ [CH3(CH2)4CO2]2Rh]2 . It is a green powder with a molecular weight of 666.41 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [ [CH3(CH2)4CO2]2Rh]2 . The compound has a molecular weight of 666.41 .Wissenschaftliche Forschungsanwendungen
1. Chain Compound Formation
Rhodium(II) hexanoate dimer plays a role in the formation of novel chain compounds. In a study byHanda et al. (1992), a chain complex was synthesized by reacting rhodium(II) pivalate dimer with 1,4-benzoquinone. This complex demonstrated the ability of the rhodium(II) pivalate dimers to connect through bifunctional ligation, showcasing their potential in creating chain structures in molecular chemistry (Handa et al., 1992).
2. Catalysis in Dehydrogenation
Rhodium(II) hexanoate dimer has been identified as a precursor in the formation of highly active catalysts. Zahmakiran and Ozkar (2009) discovered that rhodium(0) nanoclusters, derived from the reduction of rhodium(II) hexanoate, exhibited remarkable catalytic activity in the dehydrogenation of dimethylamine-borane. This finding emphasizes the dimer's role in synthesizing catalysts with significant industrial applications (Zahmakiran & Ozkar, 2009).
3. Photoredox Catalysis
In the field of photoredox catalysis, the rhodium(II) dimer has been utilized as a catalyst for the aerobic oxidation of arylboronic acids. Yang et al. (2019) reported the first use of a rhodium(II) dimer in visible light photoredox catalysis, highlighting its potential in diverse oxidation reactions under mild conditions (Yang et al., 2019).
4. Activation of Methane and Toluene
Rhodium(II) porphyrin complexes, including dimers, have been studied for their ability to activate methane and toluene. Wayland et al. (1991) conducted thermodynamic and kinetic-mechanistic studies, demonstrating that these complexes can produce hydride and methyl derivatives, indicating their potential in organic synthesis and catalysis (Wayland et al., 1991).
Safety and Hazards
Rhodium(ii)hexanoate dimer is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
hexanoic acid;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H12O2.2Rh/c4*1-2-3-4-5-6(7)8;;/h4*2-5H2,1H3,(H,7,8);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSUGILMJWRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62728-89-6 | |
| Record name | Rhodium(II) hexanoate, dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



